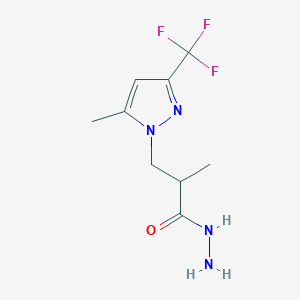

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide

Description

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide is a heterocyclic hydrazide derivative characterized by a trifluoromethyl-substituted pyrazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity .

Properties

IUPAC Name |

2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4O/c1-5(8(17)14-13)4-16-6(2)3-7(15-16)9(10,11)12/h3,5H,4,13H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYCFCXEWMSLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9F3N2O

- Molecular Weight : 222.16 g/mol

- CAS Number : 345637-71-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring through hydrazine reaction with a 1,3-diketone.

- Introduction of the trifluoromethyl group using trifluoromethyl iodide.

- Formation of the hydrazide group by reacting the intermediate with an appropriate acid derivative .

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit antioxidant properties , which are crucial for protecting cells from oxidative stress. For instance, studies demonstrated that specific pyrazole derivatives significantly reduced lipid peroxidation and enhanced cellular viability under oxidative stress conditions .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that this compound displayed efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor , particularly targeting dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH is significant in the context of immunosuppressive therapies and treatment of certain viral infections .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular signaling and proliferation.

- Antioxidant Mechanism : By scavenging free radicals, it helps mitigate oxidative damage within cells.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Structural Features

- Target Compound : Contains a 5-methyl-3-trifluoromethyl-pyrazole group linked to a propionic acid hydrazide backbone. The trifluoromethyl group confers electron-withdrawing properties and steric bulk.

- BDIII (2-Methyl-3-(N-piperidyl)propionic Acid Hydrazide) : Features a piperidine ring instead of pyrazole, reducing lipophilicity (LogP ≈ 2.1) .

- BDIV (2-Methyl-3-(N-morpholyl)propionic Acid Hydrazide) : Substituted with a morpholine ring, increasing hydrophilicity (LogP ≈ 0.25) .

- Isoniazid (Isonicotinic Acid Hydrazide) : A first-line antitubercular drug with a simpler aromatic hydrazide structure lacking heterocyclic substituents .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility |

|---|---|---|---|

| Target Compound (Inferred) | ~250–300* | ~2.5–3 | Moderate (DMSO) |

| BDIII | 185.27 | 2.1 | High (aqueous) |

| BDIV | 187.24 | 0.25 | Very High |

| Isoniazid | 137.14 | -0.64 | High (aqueous) |

Pharmacological Activity

Antimicrobial Activity

- Target Compound : The trifluoromethyl group may enhance activity against Gram-positive bacteria (e.g., S. aureus) by improving membrane penetration .

- BDIII : Exhibits moderate bacteriostatic effects (50 mg/mL) against E. coli and S. aureus, with lower toxicity (LD50 = 1.91 mmol/kg) compared to streptomycin .

- BDVI (3,4-Dihydroxybenzilidenhydrazide BDIII) : Shows activity comparable to ciprofloxacin, indicating that aromatic substitutions can boost efficacy .

- Isoniazid Derivatives : MIC values as low as 0.6 μM for antitubercular activity, dependent on substituent lipophilicity .

Spasmolytic Activity

- BDIII and MAI/MAII: Demonstrate spasmolytic effects comparable to Dotraverin (a known antispasmodic) in vitro .

- Target Compound: No direct data, but the trifluoromethyl group may modulate calcium channel interactions, a common spasmolytic mechanism .

Key Research Findings and Implications

- Structural Optimization : The trifluoromethyl group in the target compound likely balances lipophilicity and solubility, addressing limitations of overly hydrophilic (BDIV) or simple aromatic (isoniazid) analogs.

- Activity-Toxicity Trade-off : BDIII’s moderate activity and low toxicity highlight the promise of piperidine-containing hydrazides, while the target compound’s trifluoromethylpyrazole group may further enhance selectivity .

- Synthetic Feasibility : Column chromatography and hydrazine-based condensation methods () are scalable for producing these derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.